molecular formula C19H24N2O B180287 2-(4-Benzhydrylpiperazin-1-yl)ethanol CAS No. 10527-64-7

2-(4-Benzhydrylpiperazin-1-yl)ethanol

Cat. No. B180287
Key on ui cas rn: 10527-64-7
M. Wt: 296.4 g/mol
InChI Key: QEYZAHKHYSGDJK-UHFFFAOYSA-N
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Patent
US04603135

Procedure details

Diketene (5.1 g) was added to 4-benzhydryl-1-piperazineethanol (18.1 g) and the mixture was heated at 70°-80° C. with stirring for 1.5 hours and purified by silica gel chromatography [eluent: hexane-ethyl acetate (3:2)] to give 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate as an oil. Yield 17.1 g (73.6%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[CH:7]([N:20]1[CH2:25][CH2:24][N:23]([CH2:26][CH2:27][OH:28])[CH2:22][CH2:21]1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[C:4]([O:28][CH2:27][CH2:26][N:23]1[CH2:22][CH2:21][N:20]([CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:25][CH2:24]1)(=[O:5])[CH2:3][C:2]([CH3:1])=[O:6]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
18.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCN(CC1)CCO

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 70°-80° C.
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography [eluent: hexane-ethyl acetate (3:2)]

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCCN1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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